4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline
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Overview
Description
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound belonging to the quinazoline family. It is characterized by the presence of a chloro group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline typically involves the structural modification of the quinazoline core. One common method includes the reaction of 4-chloro-6-methylquinazoline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.
Oxidation Reactions: Quinazoline N-oxides.
Reduction Reactions: Dihydroquinazolines.
Scientific Research Applications
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is explored as a potential multi-kinase inhibitor with anti-proliferative activity against cancer cell lines.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline
- 4-Chloro-6-(trifluoromethyl)quinazoline
- 4-Chloro-2-(trifluoromethyl)quinazoline
Uniqueness
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline is unique due to the specific positioning of its substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6ClF3N2 |
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Molecular Weight |
246.61 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3 |
InChI Key |
JOAHWWFRUUAUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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